molecular formula C6H13IO2Si B14377599 CID 78067268

CID 78067268

Katalognummer: B14377599
Molekulargewicht: 272.16 g/mol
InChI-Schlüssel: VQTNXAHOBKOIFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 78067268 is a chemical compound with unique properties and applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 78067268 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical structure is achieved.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and advanced purification techniques to obtain high-purity samples. The process may include steps such as crystallization, filtration, and distillation to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: CID 78067268 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often analyzed using techniques such as chromatography and spectroscopy to confirm their structures.

Wissenschaftliche Forschungsanwendungen

CID 78067268 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it plays a role in studying cellular mechanisms and pathways. In medicine, this compound is investigated for its potential therapeutic effects. Additionally, it has industrial applications in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of CID 78067268 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their functions, and modulating biochemical pathways. This mechanism is crucial for understanding its potential therapeutic and industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 78067268 include other organic molecules with comparable structures and properties. These compounds may share similar synthetic routes, reaction conditions, and applications.

Uniqueness: this compound stands out due to its unique chemical structure and specific applications in various fields. Its distinct properties make it a valuable compound for scientific research and industrial use.

Conclusion

This compound is a versatile compound with significant potential in multiple scientific domains. Its unique properties, preparation methods, and applications make it a subject of ongoing research and interest in the scientific community.

Eigenschaften

Molekularformel

C6H13IO2Si

Molekulargewicht

272.16 g/mol

InChI

InChI=1S/C6H13IO2Si/c1-8-6(9-2)10-5-3-4-7/h6H,3-5H2,1-2H3

InChI-Schlüssel

VQTNXAHOBKOIFU-UHFFFAOYSA-N

Kanonische SMILES

COC(OC)[Si]CCCI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.